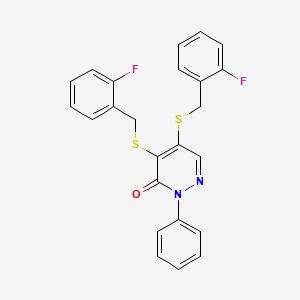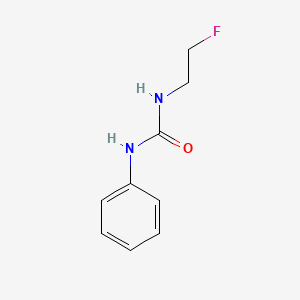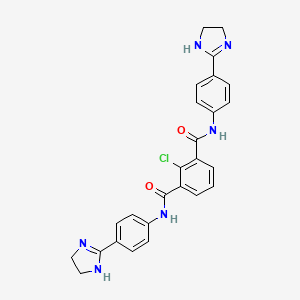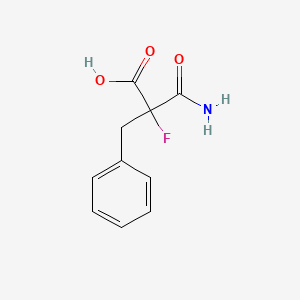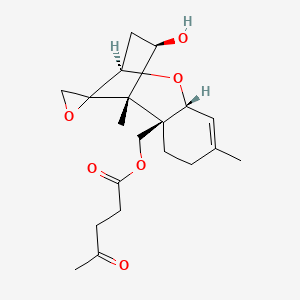
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves multiple steps, including the formation of the trichothecene skeleton and subsequent functionalization. The key steps typically include:
Formation of the trichothecene skeleton: This can be achieved through cyclization reactions involving sesquiterpenoid precursors.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Introduction of hydroxyl groups at the 4 and 15 positions using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.
Esterification: Formation of the 15-(4-oxopentanoate) ester through esterification reactions using appropriate carboxylic acids and coupling agents.
Industrial Production Methods
Industrial production of trichothecenes, including Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-, often involves fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the production of the desired trichothecene compound. The compound is then extracted and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Oxidation: Trichothecenes can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the trichothecene skeleton, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, OsO4
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted trichothecene derivatives, each with distinct biological activities.
科学的研究の応用
Chemistry: Used as a model compound for studying the reactivity and synthesis of trichothecenes.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to inhibit protein synthesis.
Industry: Studied for its potential use in developing biopesticides and other agricultural applications.
作用機序
The mechanism of action of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the disruption of cellular processes and can result in cell death. The compound also affects various signaling pathways, including those involved in apoptosis and inflammation.
類似化合物との比較
Similar Compounds
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3α,4β,8α)-
- 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol
- Verrucarol
Uniqueness
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities compared to other trichothecenes
特性
CAS番号 |
88980-77-2 |
|---|---|
分子式 |
C20H28O6 |
分子量 |
364.4 g/mol |
IUPAC名 |
[(1S,2R,7R,9R,11R)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl 4-oxopentanoate |
InChI |
InChI=1S/C20H28O6/c1-12-6-7-19(10-24-17(23)5-4-13(2)21)15(8-12)26-16-9-14(22)18(19,3)20(16)11-25-20/h8,14-16,22H,4-7,9-11H2,1-3H3/t14-,15-,16-,18-,19-,20?/m1/s1 |
InChIキー |
NLYFULWRJFXADP-NPCROLCTSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C34CO4)O2)O)C)COC(=O)CCC(=O)C |
正規SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)COC(=O)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


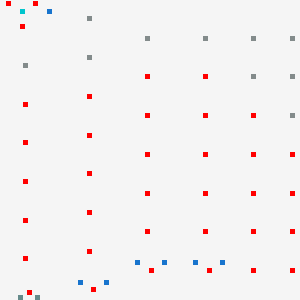
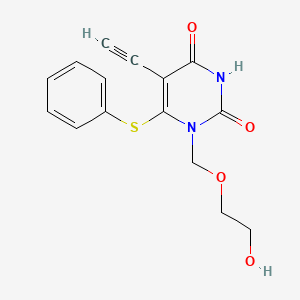
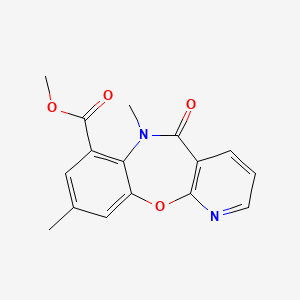


![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)


